molecular formula C7H13NO2 B1612459 3-(Hydroxymethyl)-1-methylpiperidin-2-one CAS No. 944276-44-2

3-(Hydroxymethyl)-1-methylpiperidin-2-one

Cat. No.: B1612459
CAS No.: 944276-44-2
M. Wt: 143.18 g/mol
InChI Key: YWINIVAYENZCJR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methylpiperidin-2-one is a six-membered lactam (piperidin-2-one) derivative featuring a hydroxymethyl (–CH₂OH) group at position 3 and a methyl (–CH₃) group at position 1. The hydroxymethyl group introduces polarity, influencing solubility and intermolecular interactions, while the methyl group at position 1 may enhance metabolic stability compared to unmethylated analogs.

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-9)7(8)10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWINIVAYENZCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587328
Record name 3-(Hydroxymethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944276-44-2
Record name 3-(Hydroxymethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)-1-methylpiperidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:

  • Dissolve 1-methylpiperidin-2-one in a suitable solvent such as methanol.
  • Add formaldehyde and a base such as sodium hydroxide to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Formyl)-1-methylpiperidin-2-one or 3-(Carboxyl)-1-methylpiperidin-2-one.

    Reduction: 3-(Hydroxymethyl)-1-methylpiperidin-2-ol.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methylpiperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Ring Size and Substituent Effects
Compound Name Structure Key Substituents Biological Activity/Properties References
3-(Hydroxymethyl)-1-methylpiperidin-2-one Piperidin-2-one (6-membered lactam) –CH₂OH (C3), –CH₃ (N1) Limited data; inferred metabolic stability
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Pyrrolidin-2-one (5-membered lactam) –OH (C3), –CH₃ (N1), pyridinyl (C5) Metabolite of nicotine; studied for receptor binding
5-Hydroxy-1-methylpiperidin-2-one Piperidin-2-one –OH (C5), –CH₃ (N1) Cytotoxicity assessed; no HIV inhibition
3-Methyl-2-(hydroxymethyl)-4H-pyrone-4-one Pyrone (6-membered ketone) –CH₂OH (C2), –CH₃ (C3) Isolated from Rehmannia glutinosa; novel natural product
7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]propoxy]-3-(hydroxymethyl)-4H-1-benzopyran-4-one Benzopyran-4-one –CH₂OH (C3), fluoro-benzisoxazole Antipsychotic candidate (INN: abaperidone)

Key Observations :

  • Substituent Position : The hydroxymethyl group at C3 in the target compound contrasts with C5-hydroxy in 5-hydroxy-1-methylpiperidin-2-one . Positional differences may alter hydrogen-bonding capacity and metabolic pathways.
  • Ring Type: Isoxazolidine and benzopyranone derivatives (e.g., ) demonstrate that non-lactam rings with hydroxymethyl groups can exhibit distinct bioactivity profiles, such as antiviral or CNS effects .
Physicochemical Properties
  • Optical Activity : highlights that R-configuration in aliphatic hydroxymethyl compounds correlates with negative optical rotation (e.g., [α]₂₀ᴰ = -0.567). This suggests stereochemistry at C3 in the target compound may influence its chiroptical properties .

Biological Activity

3-(Hydroxymethyl)-1-methylpiperidin-2-one (CAS No. 944276-44-2) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxymethyl group at the 3-position and a methyl group at the 1-position of the piperidine ring, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxymethyl group enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

2. Neuroprotective Effects

Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially through the inhibition of neuroinflammatory processes and oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. The structural features of piperidines often correlate with enhanced antimicrobial efficacy, making this compound a candidate for further exploration in antibiotic development.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound was found to significantly inhibit the growth of human breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection

A research article highlighted the potential neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Treatment with this compound reduced cell death by approximately 30% compared to untreated controls, suggesting its utility in neurodegenerative disease models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-1-methylpiperidin-2-one
Reactant of Route 2
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